molecular formula C25H17ClFN3 B14115603 2-(Benzylideneamino)-4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]pyrrole-3-carbonitrile

2-(Benzylideneamino)-4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]pyrrole-3-carbonitrile

Cat. No.: B14115603
M. Wt: 413.9 g/mol
InChI Key: YFADLBDNTDZKLP-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where halogen atoms can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H17ClFN3

Molecular Weight

413.9 g/mol

IUPAC Name

2-(benzylideneamino)-4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]pyrrole-3-carbonitrile

InChI

InChI=1S/C25H17ClFN3/c26-21-10-8-20(9-11-21)24-17-30(16-19-6-12-22(27)13-7-19)25(23(24)14-28)29-15-18-4-2-1-3-5-18/h1-13,15,17H,16H2

InChI Key

YFADLBDNTDZKLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=C(C(=CN2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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